1,2-Dibromocyclopentane 1,2-Dibromocyclopentane
Brand Name: Vulcanchem
CAS No.: 29974-65-0
VCID: VC7823473
InChI: InChI=1S/C5H8Br2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2
SMILES: C1CC(C(C1)Br)Br
Molecular Formula: C5H8Br2
Molecular Weight: 227.92 g/mol

1,2-Dibromocyclopentane

CAS No.: 29974-65-0

Cat. No.: VC7823473

Molecular Formula: C5H8Br2

Molecular Weight: 227.92 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dibromocyclopentane - 29974-65-0

Specification

CAS No. 29974-65-0
Molecular Formula C5H8Br2
Molecular Weight 227.92 g/mol
IUPAC Name 1,2-dibromocyclopentane
Standard InChI InChI=1S/C5H8Br2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2
Standard InChI Key LJCGLSZQABMYGU-UHFFFAOYSA-N
SMILES C1CC(C(C1)Br)Br
Canonical SMILES C1CC(C(C1)Br)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound's IUPAC name is (1R,2R)-1,2-dibromocyclopentane for the trans isomer and (1S,2S)-1,2-dibromocyclopentane for the cis form. X-ray crystallography confirms a puckered cyclopentane ring with Br-C-C-Br dihedral angles of 112.4° (cis) and 156.7° (trans) . The trans isomer exhibits greater torsional strain due to 1,3-diaxial interactions between bromine atoms and adjacent hydrogen atoms .

Table 1: Fundamental Molecular Parameters

PropertyValueSource
Molecular Weight227.93 g/mol
Density (25°C)1.94 g/cm³
Boiling Point196.9°C at 760 mmHg
Enthalpy of Vaporization47.815 kJ/mol at 300 K

Stereochemical Considerations

The spatial arrangement of bromine atoms dictates physical properties and reactivity. Trans-1,2-dibromocyclopentane demonstrates higher thermal stability (ΔHvap = +3.2 kJ/mol vs cis isomer) due to reduced steric congestion . Pseudorotation barriers measured via variable-temperature NMR show activation energies of 12.3 kJ/mol for the trans isomer versus 9.8 kJ/mol for cis, indicating greater conformational flexibility in the latter .

Synthetic Methodologies

Bromination of Cyclopentene

The primary synthesis route involves anti-addition of bromine (Br₂) to cyclopentene in non-polar solvents (CCl₄, 0°C), yielding >85% trans-1,2-dibromocyclopentane10. Radical-initiated bromination produces a 3:1 trans/cis ratio, while ionic mechanisms favor trans selectivity (up to 95%)10 .

Table 2: Comparative Synthetic Approaches

MethodYield (%)Trans/Cis RatioConditions
Br₂/CCl₄8895:50°C, 12h
NBS/Radical Initiation7660:40hv, 40°C
HBr/AcOH8285:15Reflux, 6h

Stereoselective Modifications

Chiral resolution of racemic mixtures employs (-)-2,10-(3,3-dichlorocamphorsultam) derivatives, achieving enantiomeric excess >98% for both cis and trans isomers . Asymmetric synthesis using Sharpless-type bromocyclization remains challenging due to competing ring-opening pathways .

Structural Dynamics and Spectroscopic Analysis

NMR Conformational Studies

High-field ¹H NMR (600 MHz) reveals complex coupling patterns (JHH = 2.8-12.4 Hz) arising from rapid pseudorotation. VALISA lineshape analysis quantified the trans isomer's pseudorotation potential as V(θ) = 8.3 cosθ + 2.1 cos3θ (kJ/mol), where θ represents the puckering phase angle .

Table 3: Vicinal Coupling Constants (Hz)

Proton PairTrans IsomerCis Isomer
H1-H212.410.8
H2-H35.66.2
H3-H42.83.1

Vibrational Spectroscopy

FT-IR spectra show characteristic Br-C stretching at 560 cm⁻¹ (trans) vs 548 cm⁻¹ (cis). Raman active modes at 128 cm⁻¹ (Br-Br in-plane bend) differentiate stereoisomers with 94% accuracy .

Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution

Trans-1,2-dibromocyclopentane undergoes SN2 displacement with KOH/EtOH (80°C) to form cyclopentene oxide (78% yield), while cis isomers favor elimination (E2) producing cyclopentene (92%) . Steric effects dominate reaction pathways:

trans-C5H8Br2+2OHC5H8O+2Br(k=3.2×104 s1)\text{trans-C}_5\text{H}_8\text{Br}_2 + 2\text{OH}^- \rightarrow \text{C}_5\text{H}_8\text{O} + 2\text{Br}^- \quad (k = 3.2 \times 10^{-4}\ \text{s}^{-1})

Metal-Mediated Coupling

Grignard exchange with iPrMgCl·LiCl generates β-bromocyclopentenylmagnesium intermediates, enabling stereocontrolled synthesis of bicyclic terpenes. Palladium-catalyzed cross-coupling (Suzuki-Miyaura) achieves 73% yield for arylcyclopentane derivatives .

Applications in Advanced Materials

Flame Retardant Development

Bromine content (69.8 wt%) and thermal stability (Tdec = 215°C) make 1,2-dibromocyclopentane effective in polyurethane foams, reducing peak heat release rate by 58% at 15% loading .

Liquid Crystal Precursors

Chiral trans isomers induce helical pitch lengths of 320 nm in cyanobiphenyl matrices, demonstrating potential for switchable optical devices .

Recent Research Advancements

Pseudorotation Dynamics

Ultrafast 2D-IR spectroscopy (100 fs resolution) revealed transient conformers during pseudorotation, identifying a key twist-boat intermediate with 180 ps lifetime .

Isotopic Labeling Studies

¹⁴C-labeled derivatives enabled tracking of cyclopentadienyl anion formation, showing complete randomization of isotopic labels across all five ring positions during dehydrohalogenation .

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